molecular formula C8H9BrO3 B2557263 4-Bromo-2,6-dimethoxyphenol CAS No. 70654-71-6

4-Bromo-2,6-dimethoxyphenol

Cat. No. B2557263
CAS RN: 70654-71-6
M. Wt: 233.061
InChI Key: VKXCKVRDDDEQOG-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxyphenol is a chemical compound . It is used as a microbicide in disinfectants .


Synthesis Analysis

The synthesis of 4-Bromo-2,6-dimethoxyphenol involves several stages . The first stage involves the reaction of 1,3-dimethoxy-2-hydroxy-benzene with sodium hydride in methanol and dichloromethane at -45°C for 20 minutes under an inert atmosphere . The second stage involves the addition of N-Bromosuccinimide in methanol and dichloromethane at temperatures ranging from -45 to 45°C for 3.5 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular formula of 4-Bromo-2,6-dimethoxyphenol is C8H9BrO3 . Its molecular weight is 233.06 . The structure includes a benzene ring with two methoxy groups and one bromo group .


Physical And Chemical Properties Analysis

4-Bromo-2,6-dimethoxyphenol has a density of 1.5±0.1 g/cm3 . It has a boiling point of 278.9±35.0 °C at 760 mmHg . The compound has a molar refractivity of 49.2±0.3 cm3 .

Scientific Research Applications

Antioxidant Synthesis

4-Bromo-2,6-dimethoxyphenol, a derivative of 2,6-dimethoxyphenol, has applications in the synthesis of compounds with high antioxidant capacity. Studies have shown that 2,6-dimethoxyphenol can be enzymatically modified to produce dimers with significantly enhanced antioxidant properties. These dimers have been identified as symmetrical CC linked 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol, demonstrating about twice the antioxidant capacity of the substrate. This suggests potential for these compounds in applications requiring bioactive compounds with high antioxidant capabilities (Adelakun et al., 2012).

Enzymatic Catalysis and Product Characterization

The compound and its derivatives are also extensively used in enzymatic catalysis research. For instance, the oxidation of 2,6-dimethoxyphenol, a related compound, by various laccases has been studied. This research is significant for understanding the multiple functions of these enzymes in various organisms. The oxidation process and the resultant products have implications for understanding the enzymatic activity and potential applications in biochemical processes (Solano et al., 2001).

Organic Synthesis and Molecular Docking

In organic synthesis, 4-Bromo-2,6-dimethoxyphenol derivatives have been synthesized and characterized for their structural and biological properties. Research involving asymmetrical azines of 3,5-dimethoxy-4‑hydroxy benzaldehyde, for example, has demonstrated the utility of these compounds in developing new materials with potential applications in various fields. The synthesized compounds have been evaluated for properties like antiproliferative activities, highlighting their potential use in medical and pharmaceutical research (Ganga & Sankaran, 2020).

Environmental Applications

The compound is also studied in environmental applications. For example, research on the enzymatic removal of chlorophenols in the presence of co-substrates like 2,6-dimethoxyphenol has been conducted. This has implications for developing more efficient methods of decontaminating environments polluted with chlorinated phenols, a significant concern in environmental management (Roper et al., 1995).

Safety And Hazards

4-Bromo-2,6-dimethoxyphenol is considered hazardous . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust, vapor, mist, or gas, and to avoid contact with skin and eyes .

properties

IUPAC Name

4-bromo-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO3/c1-11-6-3-5(9)4-7(12-2)8(6)10/h3-4,10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKXCKVRDDDEQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,6-dimethoxyphenol

CAS RN

70654-71-6
Record name 4-bromo-2,6-dimethoxyphenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a 2 liter flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, was added 77 g (0.5 mol) of pyrogallol 1,3-dimethyl ether. 5.8 ml of MeOH, and 750 ml of CH2Cl2. To this solution was added 126 mg (5 mmol) of NaH (95%). The solution was stirred while cooling to −45° C. with a dry-ice acetone bath. 94 g (0.53 mol) of powdered N-bromosuccinimide was added rapidly. The reaction mixture was then stirred for 1 hour at −35° C., heated to room temperature over next 30 min, and finally refluxed for 30 min. The CH2Cl2 was removed under reduced pressure and the residue solidified. The tan solid was broken up and stirred well with 1 liter of ether. This was filtered and the residue was washed well with ether. The ether was evaporated under reduced pressure to yield a tan solid. The solid was placed in a 5 liter flask with 3 liters of ligroin (bp: 90-110° C.) and heated with stirring to 80° C. The hot solution was decanted from the brown oil and the hot yellow solution was allowed to cool at room temperature for 3 hr. The white needles was filtered off and dried to yield 74 g (63%) of 17.
Quantity
77 g
Type
reactant
Reaction Step One
Name
Quantity
5.8 mL
Type
reactant
Reaction Step Two
Quantity
94 g
Type
reactant
Reaction Step Three
[Compound]
Name
ligroin
Quantity
3 L
Type
reactant
Reaction Step Four
Name
Quantity
126 mg
Type
catalyst
Reaction Step Five
Quantity
750 mL
Type
solvent
Reaction Step Six
Name
Yield
63%

Synthesis routes and methods II

Procedure details

To a 500 mL flask fitted with a condenser, 2,6-dimethoxyphenol (10 g, 64.86 mmol) and 80 mL of anhydrous CHCl3 was added. The solution was cooled to −40° C. and NaH (60% dispersion in mineral oil, 26 mg, 0.65 mmol) was added. Another 20 mL of anhydrous CHCl3 was added followed by rapid addition of N-bromo-succinimide (12.77 g, 71.35 mmol). The reaction mixture was stirred for 1 hour at −35° C., heated to room temperature over the next 30 minutes and heated to reflux for another 30 minutes. The solvent was evaporated under vacuum overnight. The tan solid was stirred with 100 mL ether, the mixture was filtered, and the residue was washed with ether. The solvent was evaporated under vacuum to yield a tan solid, which was then dissolved in boiling hexanes. The solution was decanted from the brown oil and filtered through a pre-heated celite pad into a heated flask. The light yellow solution was allowed to cool at room temperature for 3 hours. White wooly needles were filtered off and dried to yield 217 (3.22 g, 22%). 1H NMR (CDCl3) δ 6.72 (s, 2H), 5.44 (s, 1H), 3.88 (s, 6H); 13C NMR (CDCl3) 147.47, 133.93, 110.88, 108.38, 56.33.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
12.77 g
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
26 mg
Type
catalyst
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Name
Yield
22%

Synthesis routes and methods III

Procedure details

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Citations

For This Compound
36
Citations
B Fang, X Xie, P Jing, C Zhao, H Li, H Ma, X She - Tetrahedron, 2013 - Elsevier
A concise asymmetric total synthesis of (12S)-12-hydroxymonocerin (1) and (12R)-12-hydroxymonocerin (2) were efficiently achieved from the known 4-bromo-2,6-dimethoxyphenol. …
Number of citations: 7 www.sciencedirect.com
A Sequeiros, L Serrano, J Labidi - Journal of Chemical …, 2016 - Wiley Online Library
BACKGROUND An understanding of the bromination reaction with guaiacol and syringol allows value added products to be obtained from the lignin depolymerized oil. RESULTS N‐…
Number of citations: 8 onlinelibrary.wiley.com
G Hardy, IP Sword, DE Hathway - Journal of Labelled …, 1972 - Wiley Online Library
This paper describes the synthesis (i) of ethyl 4‐(3, 4, 5‐trimethoxycinnamoyl) ‐ [2, 5‐ 14 C] piperazinyl acetate via [2, 5‐ 14 C] piperazine, and ethyl [ 2, 5‐ 14 C] piperazinyl acetate, …
FT Konopka - 2017 - repositories.lib.utexas.edu
Functional organic materials for use in inorganic semiconductor applications is of high scientific interest due to the need for flexible, conductive materials that can be utilized in solar …
Number of citations: 0 repositories.lib.utexas.edu
S Ane, S Luis, L Jalel - researchgate.net
BACKGROUND: The understanding of the bromination reaction with guaiacol and syringol allows obtaining value added products from the lignin depolimerized oil. RESULTS: N-…
Number of citations: 2 www.researchgate.net
MC Luszniak, UP Topiwala, DA Whiting - Journal of Chemical …, 1998 - pubs.rsc.org
Regioselective Synthesis of Alkyl Aryl Ethers of 2,6-Dimethoxyhydroquinone Page 1 Regioselective Synthesis of Alkyl Aryl Ethers of 2,6-Dimethoxyhydroquinone Mark C. Luszniak, …
Number of citations: 2 pubs.rsc.org
L Colella, L Brambilla, V Nardone, E Parisini… - re.public.polimi.it
Due to their particular electronic properties, conjugated quinoidal species are attractive components in molecular electronics and optoelectronic devices for a wide range of applications. …
Number of citations: 2 re.public.polimi.it
KG Lalwani, A Sudalai - European Journal of Organic …, 2015 - Wiley Online Library
An efficient and economical approach to the synthesis of antitumor and anti‐inflammatory surinamensinol B (1) and antimalarial polysphorin analogue 2 has been achieved with high …
L Colella, L Brambilla, V Nardone, E Parisini… - Physical Chemistry …, 2015 - pubs.rsc.org
The biradicaloid vs. quinoidal character of the ground state of thiophene-based heterophenoquinones bearing donor or acceptor groups is investigated. Keeping the conjugation …
Number of citations: 16 pubs.rsc.org
MG Banwell, JM Cameron, MP Collis… - Australian Journal of …, 1991 - CSIRO Publishing
The bromotropolones (4), (5) and (10) undergo palladium-mediated cross coupling with a wide range of organostannanes to produce alkenyl -, alkyl- and aryl-substituted tropolones . …
Number of citations: 62 www.publish.csiro.au

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